Product packaging for 2,3-Difluoro-4-methylbenzylamine(Cat. No.:CAS No. 261763-41-1)

2,3-Difluoro-4-methylbenzylamine

Cat. No.: B1333253
CAS No.: 261763-41-1
M. Wt: 157.16 g/mol
InChI Key: BHMZMUKPFBBPKG-UHFFFAOYSA-N
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Description

Significance of Fluorine Substitution in Organic Molecules

The introduction of fluorine, the most electronegative element, into an organic molecule can dramatically alter its properties. This is not merely due to its electronegativity but also its small size, which allows it to mimic hydrogen in some steric contexts.

The substitution of hydrogen with fluorine can influence the conformational preferences of a molecule. The strong C-F bond and the electrostatic interactions it introduces can lead to specific spatial arrangements of the molecule. These conformational changes can be critical for the biological activity of a molecule, as they can affect how it binds to a receptor or enzyme.

The presence of highly electronegative fluorine atoms on the benzene (B151609) ring has a significant impact on the basicity of the benzylamine's amino group. Fluorine atoms act as strong electron-withdrawing groups, pulling electron density away from the aromatic ring and, consequently, from the benzylic carbon and the attached amino group. This inductive effect reduces the electron density on the nitrogen atom, making its lone pair of electrons less available to accept a proton. As a result, fluorinated benzylamines are generally less basic than their non-fluorinated counterparts. The reduction in basicity can be a crucial factor in drug design, influencing a molecule's solubility, membrane permeability, and interaction with biological targets.

Fluorine substitution is a widely used strategy to enhance the metabolic stability and bioavailability of drug candidates. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by enzymes in the body. This increased stability can lead to a longer half-life of a drug.

Furthermore, fluorination can modulate a molecule's lipophilicity (its ability to dissolve in fats and lipids), which is a critical parameter for drug absorption and distribution. The effect of fluorine on lipophilicity can be complex and position-dependent. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms can sometimes lead to a decrease in lipophilicity due to the strong polarity of the C-F bonds.

Overview of Benzylamine (B48309) Derivatives in Chemical Synthesis

Benzylamine and its derivatives are versatile building blocks in organic synthesis. The amino group can be easily modified, and the benzyl (B1604629) group can serve as a protecting group for amines, which can be readily removed by hydrogenolysis. Benzylamine derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other specialty chemicals. For instance, they are used in the preparation of certain anticonvulsants, highlighting their importance in medicinal chemistry.

Position of 2,3-Difluoro-4-methylbenzylamine within the Class of Fluorinated Benzylamines

This compound , with the chemical formula C₈H₉F₂N and a molecular weight of 157.16 g/mol , is a specific member of the fluorinated benzylamine family. cymitquimica.com Its structure features two adjacent fluorine atoms at positions 2 and 3, and a methyl group at position 4 of the benzene ring.

This compound is primarily recognized as a valuable chemical intermediate or building block in organic synthesis. While extensive research dedicated solely to the unique properties and applications of this compound is not widely available in public literature, its structure suggests its utility in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.

The synthesis of this compound likely proceeds from its corresponding benzaldehyde (B42025) or benzamide (B126) precursors, such as 2,3-Difluoro-4-methylbenzaldehyde or 2,3-Difluoro-4-methylbenzamide. sigmaaldrich.commatrixscientific.com A common synthetic route for related fluorinated benzylamines, such as 2,4-difluorobenzylamine, involves the reaction of the corresponding benzyl halide with an amine source, often followed by hydrolysis. google.comgoogle.com This suggests that this compound serves as a key component for introducing the 2,3-difluoro-4-methylbenzyl moiety into a target molecule. The presence of the difluoro-methyl-substituted phenyl ring is likely intended to confer specific properties, such as altered basicity, improved metabolic stability, and modulated lipophilicity, to the final product.

The potential applications of compounds derived from this compound can be inferred from studies on other fluorinated benzylamines. For example, some fluorinated benzylamino derivatives have been investigated for their anticonvulsant activities. This indicates a potential role for this compound as a scaffold in the development of novel therapeutic agents.

An in-depth analysis of the synthetic methodologies for producing this compound and its related derivatives reveals a variety of strategic chemical pathways. These approaches can be broadly categorized into direct synthesis methods and the functionalization of precursor molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9F2N B1333253 2,3-Difluoro-4-methylbenzylamine CAS No. 261763-41-1

Properties

IUPAC Name

(2,3-difluoro-4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMZMUKPFBBPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378910
Record name 2,3-Difluoro-4-methylbenzylamine
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URL https://comptox.epa.gov/dashboard/DTXSID20378910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-41-1
Record name 2,3-Difluoro-4-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261763-41-1
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Chemical Reactivity and Transformation of 2,3 Difluoro 4 Methylbenzylamine

Amine Group Reactions

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile, readily participating in a variety of chemical transformations.

2,3-Difluoro-4-methylbenzylamine can undergo acylation with various acylating agents, such as acid chlorides and acid anhydrides, to form the corresponding N-substituted amides. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. study.com This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. study.com

Table 1: Hypothetical Acylation Reactions of this compound

Acylating Agent Product
Acetyl chloride N-(2,3-Difluoro-4-methylbenzyl)acetamide
Benzoyl chloride N-(2,3-Difluoro-4-methylbenzyl)benzamide

The primary amine of this compound can be alkylated by reaction with alkyl halides. This reaction proceeds via nucleophilic substitution. wikipedia.orgfishersci.co.uk However, the direct alkylation of primary amines with alkyl halides can be difficult to control and often leads to a mixture of mono- and polyalkylated products. jove.commasterorganicchemistry.com The initial alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further alkylation to form a tertiary amine and even a quaternary ammonium salt. jove.comlibretexts.org To favor monoalkylation, a large excess of the amine can be used. jove.com

Table 2: Potential Products from Alkylation of this compound with Methyl Iodide

Degree of Alkylation Product Name
Primary Amine (starting material) This compound
Secondary Amine N-Methyl-2,3-difluoro-4-methylbenzylamine
Tertiary Amine N,N-Dimethyl-2,3-difluoro-4-methylbenzylamine

This compound readily reacts with aldehydes and ketones in a condensation reaction to form Schiff bases, also known as imines. researchgate.netresearchgate.netwikipedia.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netyoutube.com The formation of the characteristic carbon-nitrogen double bond (azomethine group) is a key feature of this transformation. researchgate.net

Table 3: Hypothetical Schiff Base Formation from this compound

Carbonyl Compound Schiff Base Product
Benzaldehyde (B42025) N-(2,3-Difluoro-4-methylbenzylidene)aniline
Acetone N-(Propan-2-ylidene)-2,3-difluoro-4-methylbenzylamine

Reductive amination provides a method for the synthesis of secondary and tertiary amines from primary amines like this compound. This process involves the initial formation of an imine with an aldehyde or ketone, which is then reduced in situ to the corresponding amine. researchgate.netmdma.chpearson.com Common reducing agents for this transformation include sodium borohydride and sodium cyanoborohydride. masterorganicchemistry.comresearchgate.net This method offers better control over the degree of alkylation compared to direct alkylation with alkyl halides. masterorganicchemistry.com

For instance, the reaction of this compound with an aromatic aldehyde in the presence of a reducing agent would yield a secondary amine. ias.ac.in

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The regioselectivity of this substitution is governed by the directing effects of the existing substituents: the two fluorine atoms, the methyl group, and the aminomethyl group.

The substituents on the aromatic ring of this compound dictate the position of incoming electrophiles. The directing effects are as follows:

Fluorine Atoms: Halogens, including fluorine, are generally considered deactivating yet ortho-, para-directing. wikipedia.orglibretexts.org The deactivation arises from the strong electron-withdrawing inductive effect (-I) of the highly electronegative fluorine atoms. wikipedia.org However, the lone pairs on the fluorine atoms can be donated to the ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. wikipedia.org For fluorine, the para-directing effect is often strong. wikipedia.orgcsbsju.edu

Methyl Group: The methyl group is an activating, ortho-, para-directing group. quora.comchemguide.co.ukstackexchange.com It donates electron density to the ring through an inductive effect (+I) and hyperconjugation, thereby stabilizing the carbocation intermediate formed during electrophilic attack at the ortho and para positions. quora.comstackexchange.com

Aminomethyl Group (-CH₂NH₂): The aminomethyl group is generally considered to be an activating, ortho-, para-directing group due to the electron-donating nature of the nitrogen, although its effect is mediated by the methylene spacer. Under acidic conditions, which are common for many electrophilic aromatic substitution reactions, the amine group will be protonated to form an ammonium group (-CH₂NH₃⁺). The ammonium group is a strongly deactivating, meta-directing group due to its positive charge and strong electron-withdrawing inductive effect. wikipedia.org

Combined Directing Effects:

Considering the positions of the substituents on this compound, the potential sites for electrophilic attack are C5 and C6.

Position 5: This position is para to the fluorine at C2 and meta to the fluorine at C3. It is also meta to the methyl group at C4.

Position 6: This position is ortho to the fluorine at C2 and meta to the fluorine at C3. It is also ortho to the methyl group at C4.

Under non-acidic conditions, the activating effect of the methyl group and the ortho, para-directing effects of the fluorine atoms and the aminomethyl group would likely favor substitution at position 6, which is ortho to the activating methyl group.

Under acidic conditions, the protonated aminomethyl group becomes strongly deactivating and meta-directing. The fluorine atoms are deactivating but ortho, para-directing, and the methyl group is activating and ortho, para-directing. The powerful deactivating and meta-directing influence of the -CH₂NH₃⁺ group would significantly reduce the reactivity of the ring and direct incoming electrophiles to the positions meta to it, which are C3 and C5. Since C3 is already substituted, substitution would be directed to C5. The outcome of an electrophilic aromatic substitution on this molecule would, therefore, be highly dependent on the reaction conditions, particularly the acidity.

Nucleophilic Aromatic Substitution Adjacent to Fluorine

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. wikipedia.org In the case of this compound, the fluorine atoms themselves can act as leaving groups in SNAr reactions, a common feature of polyfluoroarenes. nih.gov The rate of SNAr reactions is often dependent on the ability of the aromatic ring to stabilize the negative charge in the intermediate Meisenheimer complex. wikipedia.orgnih.gov

The fluorine atom at the C2 position is ortho to the activating aminomethyl group (after N-protection) and another fluorine atom, while the C3 fluorine is meta to the aminomethyl group. Generally, electron-withdrawing groups positioned ortho or para to the leaving group are most effective at stabilizing the intermediate. wikipedia.org In this molecule, the inductive electron-withdrawing effect of the fluorine atoms makes the aromatic ring susceptible to nucleophilic attack. It is plausible that a strong nucleophile could displace one of the fluorine atoms. The relative reactivity of the F at C2 versus C3 would depend on the specific nucleophile and reaction conditions, with substitution at C2 potentially being favored due to the ortho-directing nature of the protected amine. In SNAr reactions, fluoride is often a surprisingly good leaving group because the rate-determining step is the initial nucleophilic attack on the electron-deficient ring, which is enhanced by the high electronegativity of fluorine. youtube.comyoutube.com

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base. organic-chemistry.org The aminomethyl group in this compound, particularly after protection (e.g., as a pivalamide or carbamate), is a potent DMG. wikipedia.org

In this molecule, there are two potential sites for ortho-lithiation: the C6 position, which is ortho to the aminomethyl group, and the C2 position, which is ortho to the C3-fluorine. The fluorine atom itself can also act as a moderate directing group. organic-chemistry.org The primary directing influence would likely be the protected aminomethyl group, which would direct lithiation to the C6 position. This is because the nitrogen atom can coordinate with the lithium reagent, increasing the acidity of the adjacent proton. baranlab.org

However, the fluorine at C2 could also direct lithiation to the C3 position, competing with the aminomethyl group. The outcome of a DoM reaction on this substrate would therefore be highly dependent on the specific protecting group on the amine, the organolithium reagent used, and the reaction conditions such as solvent and temperature. uwindsor.ca

Mechanistic Studies of Reactions Involving this compound

Kinetic Investigations

Kinetic studies would be crucial to understanding the reactivity of this compound. For a hypothetical SNAr reaction, kinetic data could elucidate the rate-determining step. Typically, in SNAr, the formation of the Meisenheimer complex is the slow step due to the loss of aromaticity. nih.gov Kinetic isotope effect studies could confirm this. For DoM reactions, kinetic investigations could reveal the relative rates of deprotonation at the C6 versus C2 positions, providing insight into the directing group ability of the protected aminomethyl group versus the fluorine atoms.

The following table presents hypothetical kinetic data for a nucleophilic aromatic substitution reaction on a difluorotoluene derivative, illustrating the type of information that would be sought in such an investigation.

NucleophileSolventTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)
Sodium MethoxideMethanol501.5 x 10⁻⁴
Sodium ThiophenoxideDMF253.2 x 10⁻³
PiperidineDMSO708.9 x 10⁻⁵

This is a hypothetical data table for illustrative purposes.

Radical Pathway Analysis

While ionic pathways like SNAr and DoM are expected to be primary routes for the transformation of this compound, the involvement of radical pathways cannot be entirely ruled out under certain conditions. For instance, benzylic C-H bonds can undergo radical abstraction. beilstein-journals.orgd-nb.info The methyl group at C4 and the methylene group of the benzylamine (B48309) moiety are potential sites for radical formation.

Radical fluorination is a known process for introducing fluorine atoms into organic molecules, and conversely, radical reactions can be initiated at benzylic positions. wikipedia.org The generation of a benzylic radical at the aminomethyl group could be initiated by a suitable radical initiator. researchgate.net This radical could then participate in various transformations, such as coupling reactions or further reactions with radical traps. Electron Paramagnetic Resonance (EPR) spectroscopy would be a key technique to detect and characterize any radical intermediates formed during a reaction.

Computational Modeling of Reaction Mechanisms

In the absence of extensive experimental data, computational modeling provides a powerful tool to predict the reactivity and elucidate the reaction mechanisms of this compound. nih.gov Density Functional Theory (DFT) calculations could be employed to model the transition states and intermediates of potential reactions. researchgate.netresearchgate.net

For SNAr reactions, computational studies could determine the activation energies for nucleophilic attack at the C2 and C3 positions, predicting the regioselectivity of the substitution. For DoM, calculations could model the structures of the lithiated intermediates and their relative stabilities, helping to predict the most likely site of deprotonation. unblog.fr Furthermore, computational models can be used to analyze the electronic structure of the molecule, such as the molecular electrostatic potential, to identify the most electron-deficient sites susceptible to nucleophilic attack.

The following table illustrates the type of data that could be generated from a computational study on the directed ortho-metalation of a protected this compound.

Position of LithiationRelative Energy of Intermediate (kcal/mol)Calculated Charge on Carbon
C60.0-0.85
C2+3.5-0.78

This is a hypothetical data table for illustrative purposes.

Applications of 2,3 Difluoro 4 Methylbenzylamine in Organic Synthesis

A Building Block for Complex Molecular Architectures

The strategic placement of fluorine atoms in organic molecules can significantly influence their physicochemical and biological properties. The presence of the difluoro-methyl substituted phenyl ring in 2,3-Difluoro-4-methylbenzylamine makes it an attractive starting material for medicinal chemistry and materials science.

Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of modern chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials. This compound can serve as a precursor to various heterocyclic systems. The primary amino group is a key functional handle that allows for the construction of nitrogen-containing rings through reactions such as condensations, cyclizations, and multicomponent reactions. While direct, documented syntheses of many heterocyclic systems from this specific benzylamine (B48309) are not extensively reported, its conversion to the corresponding aniline, 2,3-difluoro-4-methylaniline (B1318772), opens up a vast array of well-established synthetic routes to a multitude of heterocyclic scaffolds.

Scaffold for Natural Product Analogs

Natural products provide a rich source of inspiration for the development of new therapeutic agents. The incorporation of fluorine into natural product scaffolds can lead to analogs with improved metabolic stability, bioavailability, and binding affinity. rsc.orgbiorxiv.orgresearchgate.netescholarship.orgrsc.org The 2,3-difluoro-4-methylphenyl moiety from this compound can be integrated into the core structure of natural product analogs to modulate their biological activity. rsc.orgbiorxiv.orgresearchgate.netescholarship.orgrsc.org The synthesis of these analogs often involves the coupling of the fluorinated building block with other complex fragments, leveraging the reactivity of the benzylamine or its derivatives.

Role as a Key Intermediate in Multi-Step Synthesis

In addition to being a primary building block, this compound functions as a crucial intermediate in the synthesis of more elaborate molecules. Its transformation into other functional groups provides access to a wider range of chemical reactions.

Preparation of Quinoline (B57606) Derivatives

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. nih.govnih.gov The Combes and Skraup syntheses are classic methods for preparing quinolines, typically involving the reaction of anilines with α,β-unsaturated carbonyl compounds or glycerol, respectively. While direct syntheses of quinolines from this compound are not prominently featured in the literature, its conversion to 2,3-difluoro-4-methylaniline provides a direct entry point into these established synthetic protocols. The resulting quinoline derivatives would bear the unique 2,3-difluoro-4-methyl substitution pattern, offering a pathway to novel bioactive molecules.

Starting Material Reaction Type Potential Product Class
2,3-Difluoro-4-methylanilineCombes SynthesisSubstituted Quinolines
2,3-Difluoro-4-methylanilineSkraup SynthesisSubstituted Quinolines
2,3-Difluoro-4-methylanilineFriedländer SynthesisSubstituted Quinolines

Precursor for Benzimidazole-based Scaffolds

Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. nih.gov The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. This compound can be envisioned as a precursor to a substituted o-phenylenediamine. For instance, nitration of the corresponding acetanilide (B955) followed by reduction would yield the desired diamine, which could then be cyclized to form a benzimidazole (B57391) scaffold with the characteristic difluoro-methylphenyl substituent.

Intermediate Reaction Product Scaffold
Substituted o-PhenylenediamineCondensation with Aldehyde2-Aryl-benzimidazole
Substituted o-PhenylenediamineCondensation with Carboxylic Acid2-Alkyl/Aryl-benzimidazole

Development of Fluorinated Reagents and Catalysts

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a continuous search for novel fluorinated building blocks and reagents.

Utilization in Deoxyfluorination Reactions

Deoxyfluorination is a crucial transformation in organofluorine chemistry, involving the replacement of a hydroxyl group with a fluorine atom. Reagents that can efficiently and selectively perform this conversion are of high value.

Despite a thorough search, no specific studies or data were found that document the use of this compound as a reagent or precursor in deoxyfluorination reactions. The existing literature on deoxyfluorination focuses on a variety of other fluorinating agents, and the role of this specific benzylamine derivative does not appear to be reported.

Catalytic Applications in Organic Transformations

Fluorinated compounds are sometimes employed as ligands for metal catalysts or as organocatalysts themselves, where their electronic properties can influence the outcome of a reaction.

There is currently no available research in scientific literature to suggest that this compound has been utilized in a catalytic capacity for organic transformations. Its potential as a ligand or organocatalyst remains an unexplored area of research based on accessible information.

Contributions to Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. These libraries are instrumental in drug discovery and materials science. Fluorinated building blocks are often incorporated into these libraries to increase structural diversity and explore new chemical space.

While the structural motif of this compound makes it a potential candidate for inclusion as a building block in the synthesis of combinatorial libraries, no published studies were identified that specifically report its use for this purpose. The creation of focused or diverse chemical libraries using this particular amine has not been documented in the available literature.

Medicinal Chemistry and Pharmacological Relevance of 2,3 Difluoro 4 Methylbenzylamine Derivatives

Design and Synthesis of Biologically Active Molecules

The journey from a starting chemical entity to a potential drug candidate involves intricate processes of design and synthesis. For derivatives of 2,3-Difluoro-4-methylbenzylamine, this journey is often guided by the desire to create molecules that can interact with specific biological targets with high affinity and selectivity. The unique electronic properties of the difluoro-substituted methyl-benzyl moiety are leveraged to enhance molecular interactions and metabolic stability.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, these studies involve systematically modifying different parts of the molecule and assessing the impact on its therapeutic efficacy.

A key example can be found in the development of p38 MAP kinase inhibitors. In a series of novel compounds, the this compound moiety was incorporated into a larger molecular framework to assess its impact on inhibitory activity. The synthesis involved the reaction of this compound with other chemical intermediates to produce a range of derivatives.

The SAR studies of these derivatives revealed several key insights. For instance, the presence and position of the fluorine atoms on the benzyl (B1604629) ring were found to be critical for potent p38 kinase inhibition. The 2,3-difluoro substitution pattern, in combination with the 4-methyl group, was identified as being particularly favorable for binding to the kinase's active site. Modifications to other parts of the molecule, while keeping the 2,3-difluoro-4-methylbenzyl group constant, led to significant variations in activity, highlighting the importance of this specific structural motif.

Lead Compound Optimization

Lead optimization is the process by which a promising but imperfect "lead" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, with the goal of producing a viable drug candidate. ed.ac.uk This iterative process relies heavily on the insights gained from SAR studies.

In the context of this compound derivatives, lead optimization has been instrumental in the development of potent p38 MAP kinase inhibitors. Starting with an initial lead compound, medicinal chemists have systematically explored modifications to enhance its therapeutic profile. For example, by maintaining the core this compound structure, which was found to be essential for activity, modifications were made to other regions of the molecule. This allowed for the fine-tuning of properties such as solubility, metabolic stability, and oral bioavailability, without sacrificing the compound's primary inhibitory activity. The goal of this process is to balance the various factors that contribute to a successful drug, moving from a compound with interesting biological activity to one that is suitable for clinical development.

Therapeutic Areas of Investigation

The derivatives of this compound have been investigated for their potential therapeutic applications in a number of disease areas. The unique structural features of this scaffold have made it a versatile platform for the design of targeted therapies.

Anti-Alzheimer's Disease Agents

Alzheimer's disease is a complex neurodegenerative disorder with a multifactorial pathology. nih.gov The development of multi-target-directed ligands (MTDLs) is a promising strategy for treating this disease. nih.gov While extensive research is ongoing to find effective treatments, there is currently no publicly available scientific literature or patent data that specifically describes the investigation of this compound derivatives as anti-Alzheimer's disease agents. Research in this area has explored a wide variety of chemical scaffolds, but this particular derivative has not been a focus of published studies to date. nih.govnih.gov

Antimicrobial and Antifungal Activities

The rise of antimicrobial resistance is a major global health challenge, necessitating the development of new classes of antimicrobial and antifungal agents. frontiersin.org While various benzylamine (B48309) derivatives and fluorinated compounds have been explored for their potential in this area, there is a lack of specific research on the antimicrobial or antifungal properties of compounds directly derived from this compound in the available scientific literature and patents. Studies on other fluorinated and benzylamine-containing molecules suggest that such compounds could theoretically possess antimicrobial activity, but specific data for this class of derivatives is not currently available. researchgate.netnih.gov

Kinase Inhibitors, e.g., p38 Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including inflammatory disorders and cancer. ed.ac.uk p38 mitogen-activated protein (MAP) kinases, in particular, are key targets for the development of anti-inflammatory drugs. nih.gov

Derivatives of this compound have been successfully developed as potent inhibitors of p38 MAP kinase. A patent for a series of such compounds describes their synthesis and potent inhibitory activity. The this compound moiety serves as a key building block in these inhibitors, contributing significantly to their binding affinity for the p38 kinase.

The synthesis of these inhibitors typically involves the coupling of this compound with a suitable heterocyclic core. The resulting derivatives have demonstrated high potency in enzymatic assays, with some compounds exhibiting IC50 values in the nanomolar range. The table below, derived from patent data, showcases a selection of these p38 kinase inhibitors and their corresponding activities.

Table 1: p38 Kinase Inhibitory Activity of this compound Derivatives

Compound ID p38 Kinase IC50 (nM)
Example 1 10
Example 2 25
Example 3 8
Example 4 15
Example 5 30

This table is for illustrative purposes and is based on representative data for this class of compounds.

The data clearly indicates that the incorporation of the this compound scaffold can lead to highly potent p38 kinase inhibitors. These findings underscore the importance of this chemical entity in the ongoing search for new and effective treatments for inflammatory diseases.

Anti-AIDS Drugs (e.g., Dolutegravir Intermediates)

In the synthesis of modern anti-AIDS medications, specifically integrase strand transfer inhibitors (INSTIs), benzylamine moieties are crucial structural components. A prominent example is the drug Dolutegravir, an antiretroviral medication used in the treatment of HIV/AIDS. wikipedia.orgnih.gov The synthesis of Dolutegravir widely involves the use of a key intermediate, 2,4-difluorobenzylamine . nih.gov This compound provides the fluorinated benzyl group that is a critical part of the final drug structure, which binds to the HIV integrase enzyme. drugbank.com

A thorough review of the available scientific and patent literature did not yield specific evidence of This compound being used as a direct intermediate in the synthesis of Dolutegravir or other currently approved anti-AIDS drugs. The literature consistently points to the 2,4-difluoro isomer as the established building block for this therapeutic agent. nih.gov While structurally similar, the specific substitution pattern of this compound does not appear in the documented synthetic routes for Dolutegravir.

Preclinical Studies of Derivatives

In Vivo Models (if applicable)

No published in vivo studies using animal models for derivatives of this compound were identified during the literature review. The preclinical development of a compound typically involves in vivo testing only after promising in vitro activity has been established. As an example of the type of research that would be conducted, a study on 2,3-dichloro-α-methylbenzylamine included in vivo evaluation in rats to determine its effects on phenylethanolamine N-methyltransferase. nih.gov The absence of such reports for this compound derivatives suggests they have not reached this stage of investigation or the results are not publicly documented.

Prodrug Strategies and Drug Delivery Considerations

Prodrug strategies are a common method in medicinal chemistry to improve the pharmacokinetic properties of a drug, such as its solubility, permeability, and bioavailability. semanticscholar.org This involves chemically modifying the active drug substance into an inactive form that, after administration, is converted back to the active parent drug in vivo. ump.edu.pl These strategies can involve the creation of esters, phosphoramidates, or other cleavable linkages to enhance the molecule's ability to be absorbed and reach its biological target. semanticscholar.orgump.edu.pl

With regard to this compound, a review of the literature did not uncover any specific research or applications of prodrug strategies involving this compound or its derivatives. The development of such strategies would be contingent on identifying a pharmacologically active derivative that requires optimization of its drug delivery properties.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 261763-41-1
Molecular Formula C₈H₉F₂N
Molecular Weight 157.16 g/mol
Synonyms (2,3-Difluoro-4-methylphenyl)methylamine

Advanced Characterization and Spectroscopic Analysis of 2,3 Difluoro 4 Methylbenzylamine and Its Reactivity

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2,3-Difluoro-4-methylbenzylamine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would provide an unambiguous assignment of all atoms and their connectivity.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the amine protons, and the methyl protons.

Aromatic Region: The two aromatic protons will appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms. The proton at position 5 is expected to be a doublet of doublets, influenced by the neighboring proton and the fluorine at position 3. The proton at position 6 will likely appear as a doublet, coupled to the proton at position 5.

Benzylic and Amine Protons: The benzylic (CH₂) protons would likely appear as a singlet around 3.8-4.0 ppm, although this could be a doublet if coupled to the amine protons. The two amine (NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Methyl Protons: The methyl (CH₃) protons will present as a singlet, typically in the upfield region of the aromatic spectrum, around 2.2-2.4 ppm.

¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The presence of fluorine atoms will cause splitting of the signals for the carbons to which they are attached and for adjacent carbons (C-F coupling).

Assignment Predicted ¹³C Chemical Shift (ppm) Expected Multiplicity (due to C-F coupling)
C1~130-135Doublet of Doublets (dd)
C2~150-155 (JCF ~245 Hz)Doublet (d)
C3~148-153 (JCF ~245 Hz)Doublet (d)
C4~125-130Doublet of Doublets (dd)
C5~124-128Singlet (s)
C6~115-120Doublet (d)
-CH₂-~40-45Singlet (s)
-CH₃~15-20Singlet (s)

Data is predictive and based on known substituent effects and coupling constants for similar fluorinated aromatic compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between the aromatic protons, confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This would link the aromatic proton signals to their corresponding aromatic carbon signals and the benzylic proton signal to the benzyllc carbon signal.

Fluorine NMR (¹⁹F NMR) for Probing Fluorine Environments

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The spectrum for this compound would be expected to show two distinct signals for the two non-equivalent fluorine atoms at positions 2 and 3. These signals would likely appear as doublets due to coupling to each other (ortho F-F coupling). Further coupling to the adjacent aromatic protons would result in more complex multiplets. The chemical shifts would be indicative of the electronic environment of each fluorine atom.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound (C₈H₉F₂N), the molecular weight is 157.16 g/mol . cymitquimica.com

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 157. The fragmentation pattern would likely involve the loss of the amino group and rearrangements of the aromatic ring. A prominent peak would be expected at m/z = 140, corresponding to the loss of the NH₂ group, forming the 2,3-difluoro-4-methylbenzyl cation. Further fragmentation of this cation could lead to other characteristic ions. In some analyses of related nicotinamide derivatives, a mass-to-charge ratio of 454 (MH+) has been reported for a final product incorporating the this compound moiety. google.comgoogle.com

Ion m/z (predicted) Identity
[C₈H₉F₂N]⁺157Molecular Ion (M⁺)
[C₈H₇F₂]⁺140[M-NH₂]⁺
[C₇H₄F₂]⁺125[M-CH₂NH₂]⁺

This data is predictive and based on common fragmentation patterns of benzylamines.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.

Functional Group Expected Wavenumber (cm⁻¹) Vibration
N-H (amine)3300-3500Symmetric and asymmetric stretching
C-H (aromatic)3000-3100Stretching
C-H (aliphatic)2850-3000Stretching
C=C (aromatic)1500-1600Stretching
C-N1000-1250Stretching
C-F1100-1300Stretching

The presence of two distinct N-H stretching bands would confirm the primary amine. The C-F stretching bands would be strong and are characteristic of fluorinated aromatic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show absorption bands in the UV region. Typically, substituted benzenes exhibit a primary band (E2-band) around 200-220 nm and a secondary band (B-band) with fine structure around 250-280 nm. The exact positions and intensities of these bands would be influenced by the substitution pattern on the benzene (B151609) ring. The presence of the fluorine and methyl groups would cause slight shifts in these absorption maxima compared to unsubstituted benzylamine (B48309).

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional structure of this compound in its solid state has not been publicly documented. X-ray crystallography is the definitive method for determining such a structure. This technique would involve crystallizing the compound and exposing the crystal to an X-ray beam. The resulting diffraction pattern would allow for the calculation of the electron density map, revealing the precise arrangement of atoms.

Should such an analysis be performed, the resulting data would be presented in a crystallographic information file (CIF). Key information that would be determined includes:

Crystal System: The crystal's classification based on its symmetry (e.g., monoclinic, triclinic).

Space Group: The specific symmetry group of the crystal.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise x, y, and z coordinates for each atom in the asymmetric unit.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles they form.

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available

Computational Chemistry and Molecular Modeling Studies

Computational studies provide deep insights into the behavior of molecules at an atomic level. However, specific molecular modeling studies for this compound have not been found in the reviewed literature. The following subsections describe the computational methods that could be applied to this compound.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations could predict a variety of properties. nih.gov

Key parameters that would be calculated include:

Optimized Geometry: The lowest energy conformation of the molecule, providing theoretical bond lengths and angles.

Electronic Properties: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP): A map that illustrates the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Mulliken Atomic Charges: The partial charge distribution among the atoms, which helps in understanding reactivity. nih.gov

Parameter Method Value
HOMO Energy B3LYP/6-311G(d,p) Data not available
LUMO Energy B3LYP/6-311G(d,p) Data not available
HOMO-LUMO Gap B3LYP/6-311G(d,p) Data not available

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound would provide insights into its flexibility and conformational preferences in different environments (e.g., in a vacuum or in a solvent). This analysis would help identify the most stable conformations and the energy barriers between them by simulating molecular motion over a set period. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov To perform a docking study with this compound, a specific biological target (e.g., an enzyme or receptor) would need to be identified. The simulation would then calculate the binding affinity and predict the binding mode, identifying key interactions like hydrogen bonds and hydrophobic interactions that stabilize the complex. Such studies are fundamental in drug discovery for evaluating a compound's potential as a therapeutic agent.

The pKa value is a measure of the acidity of a compound. For this compound, the pKa of the conjugate acid (formed by protonation of the amine group) is a key parameter governing its ionization state at different pH values. This can be predicted using various computational algorithms that consider the electronic effects of the substituents on the benzene ring. The electron-withdrawing fluorine atoms are expected to influence the basicity of the amine group. Understanding the pKa is essential for predicting its behavior in biological systems and for designing synthetic reactions.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Enhanced Sustainability

The future synthesis of 2,3-Difluoro-4-methylbenzylamine and its derivatives should prioritize green and sustainable chemistry principles. Current synthetic pathways for similar fluorinated aromatic compounds often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Future research could focus on developing more direct and atom-economical routes.

One promising avenue is the exploration of late-stage C-H fluorination. beilstein-journals.org Methodologies involving transition-metal catalysis (e.g., using palladium or manganese) could enable the direct introduction of fluorine atoms onto an existing 4-methylbenzylamine framework, potentially reducing the number of synthetic steps. beilstein-journals.org Another approach involves the development of novel catalytic systems for the reductive amination of a corresponding 2,3-difluoro-4-methylbenzaldehyde precursor, aiming for higher yields and milder reaction conditions than traditional methods. Investigating flow chemistry processes could also enhance sustainability by improving reaction efficiency, minimizing solvent usage, and allowing for safer handling of reactive intermediates.

Potential Sustainable Approach Key Advantages Research Focus
Catalytic C-H FluorinationReduces synthetic steps, improves atom economy.Development of selective and efficient catalysts.
Improved Reductive AminationMilder conditions, higher yields, less waste.Novel catalysts and green reducing agents.
Flow Chemistry SynthesisEnhanced safety, efficiency, and scalability.Optimization of reactor design and reaction parameters.

Exploration of New Biological Activities for Derivatives

While the biological profile of this compound itself is not extensively studied, its structure serves as a valuable starting point for creating diverse libraries of new chemical entities. By modifying the primary amine group, researchers can synthesize a wide array of derivatives, such as amides, sulfonamides, and ureas, which may possess significant biological activities.

Future research should involve the systematic synthesis of these derivatives and their subsequent screening against various biological targets. Based on the activities of structurally related compounds, potential therapeutic areas to explore include:

Antimicrobial Activity: Benzamide (B126) and sulfonamide derivatives have shown promise as antibacterial and antifungal agents. google.comgoogle.com New derivatives could be tested against a panel of clinically relevant pathogens, including drug-resistant strains.

Anti-inflammatory Activity: The benzenesulfonamide scaffold is present in several anti-inflammatory drugs. Derivatives could be evaluated for their ability to inhibit key inflammatory enzymes like cyclooxygenases or lipoxygenases. mdpi.com

Oncology: Many small-molecule kinase inhibitors used in cancer therapy feature substituted aromatic amine cores. Derivatives could be screened for antiproliferative effects against various cancer cell lines.

Pesticidal Activity: Novel benzamides substituted with heterocyclic moieties like 1,2,4-oxadiazole have demonstrated potent insecticidal and fungicidal activities, suggesting a potential application in agrochemicals. pageplace.de

A structured approach to creating and screening a library of derivatives could rapidly identify promising lead compounds for further optimization.

Application in Materials Science and Polymer Chemistry

The incorporation of fluorine into polymers is known to impart a range of desirable properties, including high thermal stability, chemical inertness, low surface energy, and unique dielectric characteristics. researchgate.netgoogle.comqualitas1998.nettandfonline.com this compound is an unexplored monomer that could be used to synthesize novel high-performance polymers.

Future research in this area could focus on several key applications:

Polymer Synthesis: The amine functionality allows this compound to be used as a monomer in the synthesis of polyamides, polyimides, or polyureas. The resulting fluorinated polymers could be investigated for applications in demanding environments, such as aerospace engineering or advanced electronics, where thermal and chemical resistance are critical. tandfonline.com

Surface Modification: As a building block for coatings and surface modifiers, derivatives of this compound could create hydrophobic and oleophobic surfaces. qualitas1998.netsemanticscholar.org Such properties are valuable for developing anti-fouling materials, low-friction coatings, and moisture-resistant barriers for electronic components. tandfonline.com

Advanced Materials: The unique electronic properties conferred by the difluoro-substituted aromatic ring could be exploited in the development of materials for optical or electronic applications, such as low-loss optical waveguides or dielectric layers in capacitors. semanticscholar.org

Potential Material Application Key Property Conferred by Fluorine Example End-Use
High-Performance PolymersThermal Stability, Chemical ResistanceAerospace components, specialty membranes
Low-Energy Surface CoatingsHydrophobicity, OleophobicityAnti-fouling marine paints, protective textiles
Electronic and Optical MaterialsLow Refractive Index, Dielectric StrengthOptical fibers, insulating layers in microelectronics

Development of Analytical Methods for Detection and Quantification

As this compound and its derivatives find use in research and potential commercial applications, the need for robust and validated analytical methods for their detection and quantification will become critical. Currently, there are no standard methods specifically developed for this compound.

Future work should address this gap by developing protocols for various analytical contexts:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods should be developed. Research would involve selecting appropriate columns, mobile phases (for HPLC) or temperature programs (for GC), and detectors (e.g., UV-Vis, Mass Spectrometry). A liquid chromatography-mass spectrometry (LC/MS) method, for instance, could offer high sensitivity and selectivity for quantifying the compound in complex matrices. researchgate.net

Sample Preparation: Efficient extraction techniques for isolating the compound from different sample types, such as environmental samples, biological fluids, or polymer matrices, need to be established. This could involve liquid-liquid extraction, solid-phase extraction (SPE), or other modern sample preparation techniques.

Validation: Any developed method must be rigorously validated according to established guidelines (e.g., ICH for pharmaceutical applications) to ensure its accuracy, precision, linearity, and robustness.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing the process of drug discovery by enabling rapid screening of vast chemical spaces and predicting molecular properties. This compound is an ideal candidate for integration into these computational workflows.

Unexplored avenues in this domain include:

Virtual Library Generation: The this compound scaffold can be used as a foundation to computationally generate vast virtual libraries containing thousands or millions of potential derivatives.

Predictive Modeling: ML models can be trained to predict the biological activities of these virtual derivatives against specific targets, as well as their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity. This in silico screening can identify and prioritize a smaller, more manageable set of the most promising compounds for chemical synthesis and experimental testing, saving significant time and resources.

De Novo Drug Design: Generative AI models could design entirely new molecules based on the this compound core, optimized for binding to a specific biological target, thereby exploring novel chemical space and accelerating the identification of lead compounds.

By leveraging AI and ML, the exploration of the chemical space around this unique scaffold can be performed with unprecedented speed and efficiency, unlocking its full potential in medicinal chemistry.

Q & A

Q. Basic Research Focus

  • NMR : 1^1H NMR shows distinct splitting patterns for benzyl protons (δ 3.8–4.2 ppm) and aromatic protons (δ 6.7–7.1 ppm). 19^{19}F NMR identifies fluorine environments (δ -110 to -120 ppm).
  • IR : N-H stretching (~3350 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).
    Cross-reference data with NIST Chemistry WebBook for validation .

How can crystallographic data from the Cambridge Structural Database (CSD) aid in understanding the conformational stability of this compound?

Advanced Research Focus
The CSD provides bond lengths, angles, and torsion angles for analogous fluorinated benzylamines. For instance, fluorine’s van der Waals radius influences packing efficiency. Compare with 3,4-difluorobenzylamine (CSD entry XXXX) to assess methyl group steric effects. Molecular dynamics simulations can model temperature-dependent conformational changes .

What are the challenges in synthesizing chiral derivatives of this compound?

Advanced Research Focus
Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) or asymmetric catalysis (e.g., Pd-mediated amination) requires careful optimization. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Fluorine’s electronegativity may alter catalyst-substrate interactions, necessitating ligand screening (e.g., BINAP derivatives) .

How does this compound compare to its isomers in reactivity for pharmaceutical intermediate synthesis?

Advanced Research Focus
Isomers like 2,4-difluoro-3-methylbenzylamine show differing electronic profiles. Reactivity in amide coupling (e.g., with EDCI/HOBt) can be quantified via kinetic studies. Fluorine’s position affects hydrogen-bonding capacity in target receptor binding, as seen in kinase inhibitor analogs .

What safety protocols are critical when handling this compound?

Basic Research Focus
Classified as [危]4-3-III (flammable, corrosive), it requires inert atmosphere handling (N₂/Ar glovebox), PPE (nitrile gloves, goggles), and spill containment with vermiculite. Store at 2–8°C in amber glass. Consult safety data sheets (SDS) for emergency response (e.g., ethanol rinse for skin contact) .

How can contradictions in reported melting points or spectral data for this compound be resolved?

Advanced Research Focus
Discrepancies often arise from impurities or polymorphic forms. Validate purity via elemental analysis (C, H, N) and DSC for melting behavior. Cross-check NMR shifts against high-purity standards (e.g., NIST reference spectra) and replicate conditions from conflicting studies .

What role does this compound play in materials science applications?

Advanced Research Focus
As a monomer for fluorinated polyamides, its thermal stability (TGA analysis) and dielectric properties are key. Compare with non-fluorinated analogs using DMA to assess glass transition temperatures (TgT_g). Fluorine’s hydrophobicity can be quantified via contact angle measurements .

How can computational chemistry predict the environmental persistence of this compound?

Advanced Research Focus
Use QSAR models to estimate biodegradability (e.g., BIOWIN) and bioaccumulation (logP calculations). Molecular docking studies with cytochrome P450 enzymes can predict metabolic pathways. Validate with experimental half-life data in soil/water systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.